![molecular formula C12H19N3 B14305091 N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine CAS No. 111916-69-9](/img/structure/B14305091.png)
N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a dimethylamino group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine typically involves the condensation of a pyridine derivative with a suitable amine. One common method is the reaction of 2-acetylpyridine with N,N-dimethyl-1,3-propanediamine under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,3-propanediamine: A structurally similar compound with two dimethylamino groups attached to a propyl chain.
N,N-Dimethylethanamine: Another related compound with a shorter ethyl chain instead of a propyl chain.
Uniqueness: N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine is unique due to the presence of the pyridine ring and the imine group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
111916-69-9 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(1-pyridin-2-ylethylideneamino)propan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11(12-7-4-5-8-14-12)13-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3 |
Clé InChI |
VNFDQUAHFQVOPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCCN(C)C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
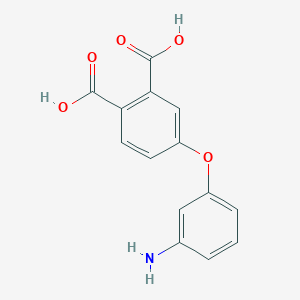
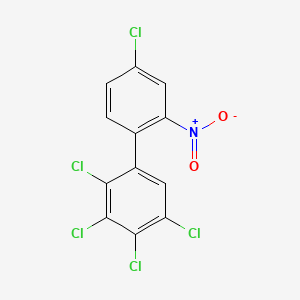
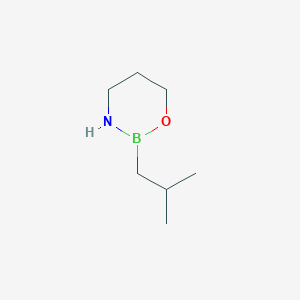
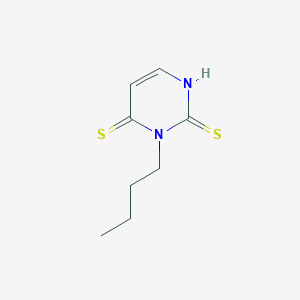
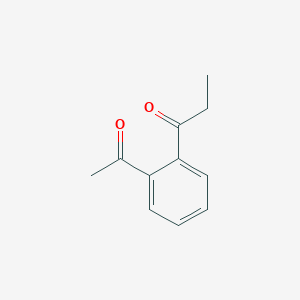
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
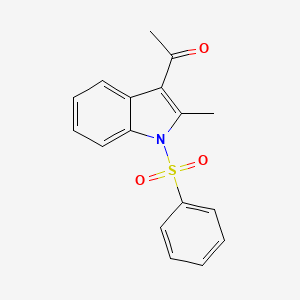
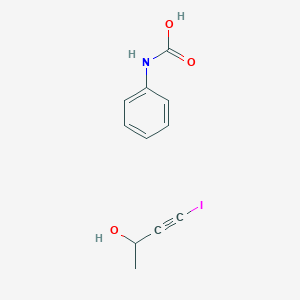
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
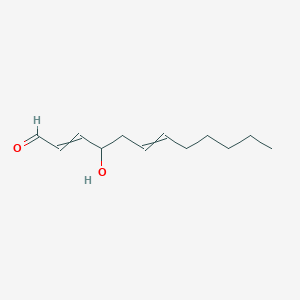
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
